molecular formula C18H17N3O2S2 B2707976 N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034470-73-8

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2707976
CAS No.: 2034470-73-8
M. Wt: 371.47
InChI Key: IDAMLGJJWPVTJA-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11-20-15-9-12(4-5-16(15)25-11)21-17(22)14-3-2-7-19-18(14)23-13-6-8-24-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAMLGJJWPVTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions:

  • Formation of Benzothiazole Ring : This can be achieved through the cyclization of o-aminothiophenol with appropriate aldehydes or ketones.
  • Synthesis of Thiolan Moiety : The thiolan component can be synthesized through the reaction of thiol compounds with alkyl halides under basic conditions.
  • Coupling Reaction : The final step involves the coupling of the benzothiazole and thiolan moieties using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and antiviral agent.

Antiviral Activity

Recent studies have shown that compounds with similar structures exhibit significant antiviral properties against various viruses, including H5N1 and SARS-CoV-2. For instance, derivatives containing benzothiazole and pyridine moieties have demonstrated high inhibition rates against these viruses:

CompoundVirus TargetInhibition (%) at 0.5 μmol/μLInhibition (%) at 0.25 μmol/μL
8hH5N19360
RibavirinH5N110086

This table illustrates the comparative efficacy of similar compounds, suggesting that this compound may exhibit comparable antiviral activity .

Antimicrobial Properties

In addition to antiviral activity, this compound may also possess antimicrobial properties. Research indicates that benzothiazole derivatives generally show enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or bacterial metabolism.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell survival or apoptosis.
  • DNA Interference : Similar compounds have been shown to interfere with DNA replication processes in pathogens.

Case Studies

Several case studies have highlighted the potential applications of benzothiazole derivatives in therapeutic contexts:

  • Antiviral Studies : A study evaluated a series of benzothiazolyl-pyridine hybrids against H5N1 and SARS-CoV-2, demonstrating significant bioactivity that warrants further investigation into their use as antiviral agents .
  • Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of various benzothiazole derivatives for their antibacterial properties, indicating promising results against resistant strains .

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